molecular formula C7H17NO B8690453 3-Amino-2,4-dimethylpentan-2-ol

3-Amino-2,4-dimethylpentan-2-ol

Cat. No. B8690453
M. Wt: 131.22 g/mol
InChI Key: HPSNEEWVFSIINY-UHFFFAOYSA-N
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Patent
US04894464

Procedure details

To a solution of 2.14 g. (5.0 mmole) beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine in 35 ml. tetrahydrofuran cooled to -15° was added 0.55 ml. (5.0 mmole) N-methylmorpholine and 0.48 ml. (5.0 mmole) ethyl chloroformate. The mixture was stirred at -15° to -10° C. for two minutes and 0.66 g. (5.0 mmole) 3-amino-2-hydroxy-2,4-dimethylpentane was added. The mixture was allowed to warm to room temperature, stirred overnight and worked-up as described in Example 5, Part B, to obtain the diprotected dipeptide amide, Rf 0.27 (TLC, ethyl acetate/hexane, 1:1, phosphomolybdic acid spray, heat) which was used directly in the next step.
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
5 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
dipeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phosphomolybdic acid
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C(C(=O)O)[C@@H](C(N[C@@H](C(O)=O)C)=O)NC(OCC1C=CC=CC=1)=[O:12])C1C=CC=CC=1.CN1CCOCC1.ClC(OCC)=O.N[CH:46]([CH:51]([CH3:53])[CH3:52])[C:47]([OH:50])([CH3:49])[CH3:48]>OP(O)=O.O[Mo](O)(=O)=O.C(OCC)(=O)C.CCCCCC.O1CCCC1>[OH:50][C:47]([CH3:49])([C:46](=[O:12])[CH:51]([CH3:53])[CH3:52])[CH3:48] |f:4.5,6.7|

Inputs

Step One
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)C([C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)O)C(O)=O
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
5 mmol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
5 mmol
Type
reactant
Smiles
NC(C(C)(C)O)C(C)C
Step Five
Name
dipeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
phosphomolybdic acid
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OP(=O)O.O[Mo](=O)(=O)O
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at -15° to -10° C. for two minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 0.55 ml
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
OC(C)(C(C(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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